molecular formula C21H28N4O3 B12182820 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide

Cat. No.: B12182820
M. Wt: 384.5 g/mol
InChI Key: QTXPOJJVFAMLNK-UHFFFAOYSA-N
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Description

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide involves multiple steps, starting with the preparation of the indole nucleus. The Fischer indole synthesis is a common method used to construct the indole ring, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The subsequent steps involve the introduction of the piperazine ring and the attachment of the N-(2-methylpropyl)-4-oxobutanamide moiety. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide undergoes various chemical reactions, including:

Scientific Research Applications

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a role in regulating mood, appetite, and sleep . The piperazine ring enhances the compound’s ability to cross biological membranes and interact with intracellular targets. The compound’s effects are mediated through the modulation of these receptors and the subsequent activation or inhibition of downstream signaling pathways.

Comparison with Similar Compounds

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

IUPAC Name

4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide

InChI

InChI=1S/C21H28N4O3/c1-15(2)13-23-19(26)7-8-20(27)24-9-11-25(12-10-24)21(28)17-14-22-18-6-4-3-5-16(17)18/h3-6,14-15,22H,7-13H2,1-2H3,(H,23,26)

InChI Key

QTXPOJJVFAMLNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CCC(=O)N1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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